molecular formula C24H26ClN7O2 B11287378 N-(3-chloro-4-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3-chloro-4-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11287378
M. Wt: 480.0 g/mol
InChI Key: CIAPWIFKOHJUHS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class, characterized by a fused heterocyclic core with a pyrazole ring linked to a pyrimidine ring. Key structural features include:

  • 1-methyl group at position 1 of the pyrazole ring.
  • 6-[4-(2-methoxyphenyl)piperazin-1-yl] substitution at position 6 of the pyrimidine ring, introducing a piperazine moiety with a methoxyphenyl group.
  • N-(3-chloro-4-methoxyphenyl) substituent at position 4 of the pyrimidine ring, providing a halogenated aromatic amine.

The compound’s design likely targets kinase inhibition or antimicrobial activity, as seen in structurally related pyrazolo-pyrimidines .

Properties

Molecular Formula

C24H26ClN7O2

Molecular Weight

480.0 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C24H26ClN7O2/c1-30-23-17(15-26-30)22(27-16-8-9-20(33-2)18(25)14-16)28-24(29-23)32-12-10-31(11-13-32)19-6-4-5-7-21(19)34-3/h4-9,14-15H,10-13H2,1-3H3,(H,27,28,29)

InChI Key

CIAPWIFKOHJUHS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)N4CCN(CC4)C5=CC=CC=C5OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methoxyaniline, 2-methoxyphenylpiperazine, and appropriate pyrazolo[3,4-d]pyrimidine precursors. The synthesis may involve:

    Nucleophilic substitution: reactions to introduce the chloro and methoxy groups.

    Cyclization: reactions to form the pyrazolo[3,4-d]pyrimidine core.

    Coupling reactions: to attach the piperazine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled temperature and pressure: conditions.

    Use of catalysts: to enhance reaction rates.

    Purification techniques: such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Sodium methoxide, ammonia.

Major Products Formed

    Oxidation products: Corresponding aldehydes or acids.

    Reduction products: Dechlorinated compounds.

    Substitution products: Compounds with different substituents replacing the chloro group.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may:

    Bind to enzymes: Inhibiting their activity by occupying the active site.

    Interact with receptors: Modulating their signaling pathways.

    Affect cellular pathways: Influencing processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Bioactivity / Application Synthesis Highlights
Target Compound Pyrazolo[3,4-d]pyrimidin-4-amine 1-methyl; 6-(4-(2-methoxyphenyl)piperazinyl); N-(3-chloro-4-methoxyphenyl) Likely kinase inhibitor or antimicrobial Not detailed in evidence
N-(4-chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidin-4-amine 1-(2-phenylvinyl); 6-(methylsulfonyl); N-(4-chlorophenyl) Antibacterial (S. aureus, E. coli) Oxidation of sulfide to sulfoxide
2-(5-chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine Pyrimidin-4-amine 5-(thiophen-3-yl); 2-(5-chloro-2-fluorophenyl); N-(3-methylpyridin-4-yl) Kinase inhibition (implied) Multi-step substitution
1-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidin-4-amine 1-(4-chlorobenzyl); N-(2-methoxyethyl) Not specified Alkylation of pyrazole core
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine Pyrazolo[4,3-b]pyridin-3-amine N-(3-chloro-4-fluorophenyl) Not specified Buchwald-Hartwig coupling

Key Observations:

Structural Variations and Bioactivity

  • The target compound ’s 6-(piperazinyl) group differentiates it from sulfonyl- or vinyl-substituted analogs (e.g., compound 11 in ). Piperazine moieties often enhance solubility and receptor binding in kinase inhibitors .
  • Halogenated aryl groups (e.g., 3-chloro-4-methoxyphenyl) are common across analogs, likely improving metabolic stability and target affinity .
  • Thiophene or pyridine substituents (e.g., in ) may alter electronic properties, affecting binding kinetics compared to methoxyphenyl groups.

Synthetic Strategies

  • Multi-step functionalization is typical for pyrazolo-pyrimidines. For example, compound 11 uses m-CPBA oxidation to install a sulfonyl group, while the target compound’s piperazine group may require nucleophilic substitution or coupling reactions.
  • Buchwald-Hartwig coupling (seen in ) is a viable route for introducing aromatic amines, though the target compound’s synthesis might involve alternative methods due to steric hindrance from the piperazine group.

Bioactivity Trends Pyrazolo-pyrimidines with sulfonyl groups (e.g., ) exhibit antibacterial activity against S. aureus and E. coli, while piperazine-linked analogs (e.g., ) are often explored for kinase or CNS targets due to their ability to cross membranes.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound belonging to the pyrazolo[3,4-d]pyrimidine class, has garnered attention due to its potential biological activities. This article reviews its biological properties, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H25ClN4O3\text{C}_{18}\text{H}_{25}\text{Cl}\text{N}_{4}\text{O}_{3}

This structure features a pyrazolo[3,4-d]pyrimidine core substituted with various functional groups that contribute to its biological activity. The presence of the piperazine moiety is particularly significant as it often enhances pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core: This is achieved through cyclization reactions involving appropriate 1H-pyrazole derivatives.
  • Introduction of Substituents: The introduction of the piperazine and aromatic groups is performed via nucleophilic substitution or coupling reactions.

Case Studies

Case Study 1: Antitubercular Activity
In a study evaluating a series of substituted pyrazolo[3,4-d]pyrimidines for their anti-tubercular activity, several compounds were found to exhibit significant inhibition against Mycobacterium tuberculosis. The most active derivatives had IC50 values under 5 μM and were assessed for their cytotoxicity on human embryonic kidney cells (HEK-293), revealing low toxicity profiles .

Case Study 2: Anticancer Screening
Another study focused on the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that specific modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7). The mechanism involved apoptosis induction through mitochondrial pathway activation .

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